molecular formula C14H19NO4 B510365 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 736970-68-6

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B510365
CAS No.: 736970-68-6
M. Wt: 265.3g/mol
InChI Key: YFZMSFCXZKTLGQ-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is an organic compound that features a methoxyphenyl group attached to an amino group, which is further connected to a dimethyl-oxopentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 3,3-dimethylglutaric anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine.

    Procedure: The 4-methoxyaniline is reacted with 3,3-dimethylglutaric anhydride under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid.

    Reduction: Formation of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-hydroxypentanoic acid
  • 5-[(4-Hydroxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid
  • 4-[(4-Methoxyphenyl)amino]benzoic acid

Uniqueness

5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides specific interactions with biological targets, while the dimethyl-oxopentanoic acid structure offers stability and reactivity in various chemical reactions.

Properties

IUPAC Name

5-(4-methoxyanilino)-3,3-dimethyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,9-13(17)18)8-12(16)15-10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZMSFCXZKTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=CC=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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